1,3-Bis-benzyloxy-2-trifluoromethyl-benzene
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Overview
Description
1,3-Bis-benzyloxy-2-trifluoromethyl-benzene is an organic compound characterized by the presence of two benzyloxy groups and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-benzyloxy-2-trifluoromethyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-benzyloxy-2-trifluoromethyl-benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of trifluoromethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis-benzyloxy-2-trifluoromethyl-benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.
Chemical Biology: Used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 1,3-Bis-benzyloxy-2-trifluoromethyl-benzene depends on the specific application and reaction it is involved in. Generally, the benzyloxy groups can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Similar in structure but lacks the benzyloxy groups.
1,3-Dibenzyloxybenzene: Similar but lacks the trifluoromethyl group.
Uniqueness
1,3-Bis-benzyloxy-2-trifluoromethyl-benzene is unique due to the combination of both benzyloxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1,3-bis(phenylmethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O2/c22-21(23,24)20-18(25-14-16-8-3-1-4-9-16)12-7-13-19(20)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPIVJXVLFRMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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